molecular formula C10H7BrClNO B14850254 7-Bromo-3-chloro-8-methoxyisoquinoline

7-Bromo-3-chloro-8-methoxyisoquinoline

Cat. No.: B14850254
M. Wt: 272.52 g/mol
InChI Key: IWIWXDLHTBPBBU-UHFFFAOYSA-N
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Description

Isoquinoline, 7-bromo-3-chloro-8-methoxy- is a derivative of isoquinoline, a heterocyclic aromatic organic compound. Isoquinoline itself is a structural isomer of quinoline and is known for its presence in various natural alkaloids. The compound 7-bromo-3-chloro-8-methoxy-isoquinoline is characterized by the substitution of bromine, chlorine, and methoxy groups at the 7th, 3rd, and 8th positions, respectively. These substitutions can significantly alter the chemical and physical properties of the base isoquinoline molecule, making it a compound of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-3-chloro-8-methoxy-isoquinoline can be achieved through several methods. One common approach involves the bromination and chlorination of isoquinoline derivatives. For instance, isoquinoline can be brominated in high yield by heating its hydrochloride with bromine in nitrobenzene . Similarly, chlorination can be performed using chlorine gas or other chlorinating agents under controlled conditions.

Another method involves the use of the Pomeranz–Fritsch reaction, which provides an efficient route for the preparation of isoquinoline derivatives. This reaction typically involves the condensation of a benzaldehyde with aminoacetoaldehyde diethyl acetal in an acidic medium .

Industrial Production Methods

Industrial production of 7-bromo-3-chloro-8-methoxy-isoquinoline may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Isoquinoline derivatives, including 7-bromo-3-chloro-8-methoxy-isoquinoline, undergo various chemical reactions such as:

    Oxidation: Isoquinoline can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.

    Substitution: Electrophilic substitution reactions are common, where substituents like bromine and chlorine can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids are used.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoquinoline can yield isoquinoline N-oxide, while reduction can produce tetrahydroisoquinoline derivatives.

Scientific Research Applications

Isoquinoline, 7-bromo-3-chloro-8-methoxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-bromo-3-chloro-8-methoxy-isoquinoline involves its interaction with various molecular targets. The presence of bromine, chlorine, and methoxy groups can influence its binding affinity and specificity towards enzymes, receptors, and other biomolecules. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structural isomer of isoquinoline with similar aromatic properties.

    4-Bromo-isoquinoline: Another brominated derivative with different substitution patterns.

    8-Methoxy-quinoline: A methoxy-substituted quinoline derivative.

Uniqueness

The unique combination of bromine, chlorine, and methoxy groups in 7-bromo-3-chloro-8-methoxy-isoquinoline distinguishes it from other similar compounds. These substitutions can enhance its reactivity, stability, and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

7-bromo-3-chloro-8-methoxyisoquinoline

InChI

InChI=1S/C10H7BrClNO/c1-14-10-7-5-13-9(12)4-6(7)2-3-8(10)11/h2-5H,1H3

InChI Key

IWIWXDLHTBPBBU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC2=CC(=NC=C21)Cl)Br

Origin of Product

United States

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